4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Overview
Description
4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a pyridine ring attached to the oxazole ring.
Scientific Research Applications
4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole . These factors may include temperature, pH, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a catalyst in photoelectrochemical reduction reactions . Additionally, it can bridge metal centers to form coordination polymers with novel properties . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that the compound can influence cell signaling pathways and gene expression, leading to changes in cellular metabolism. The compound’s impact on cell function underscores its potential as a biochemical agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to mediate electronic effects between paramagnetic metal ions by stabilizing magnetic ordering further illustrates its complex molecular interactions. These mechanisms contribute to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for extended observation of its biochemical properties
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical properties, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in biochemical processes and its potential as a therapeutic agent
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and efficacy in various cellular contexts. Understanding its transport and distribution mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s biochemical effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridylacetonitrile with acetone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-2-(3-pyridyl)oxazole: Lacks the dimethyl substitution, which can affect its chemical reactivity and biological activity.
4,4-Dimethyl-2-(3-pyridyl)thiazole:
2-(3-Pyridyl)oxazole: Does not have the dihydro and dimethyl groups, resulting in different reactivity and stability.
Uniqueness
4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and oxazole rings, along with the dimethyl groups, enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4,4-dimethyl-2-pyridin-3-yl-5H-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-13-9(12-10)8-4-3-5-11-6-8/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYABHURTMBEOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CN=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371148 | |
Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68981-86-2 | |
Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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